CDK2 Kinase Inhibitory Activity: Pyrrolo[2,3-c]pyrazole Derivatives Achieve Potency Comparable to Sorafenib with Favorable Therapeutic Window
Pyrrolo[2,3-c]pyrazole-based compounds (14 and 15) demonstrated CDK2/CyclinA2 inhibitory activity comparable to the clinically approved multi-kinase inhibitor Sorafenib, with compound 14 achieving an IC50 of 0.11 µM versus Sorafenib's 0.184 µM [1]. In antiproliferative assays against MCF-7 breast cancer cells, these pyrrolopyrazole derivatives exhibited IC50 values ranging from 3.20 to 10.05 µM, compared to Sorafenib's 9.76 µM, while against HepG-2 hepatocellular carcinoma cells the range was 2.18 to 13.49 µM versus Sorafenib's 13.19 µM [1]. Critically, normal cell cytotoxicity evaluation revealed low toxicity in non-cancerous cells, indicating a therapeutic window advantage [1].
| Evidence Dimension | CDK2 enzymatic inhibition (IC50) and cellular antiproliferative activity (IC50) |
|---|---|
| Target Compound Data | CDK2 IC50 = 0.11 µM (Compound 14); MCF-7 IC50 = 3.20-10.05 µM; HepG-2 IC50 = 2.18-13.49 µM |
| Comparator Or Baseline | Sorafenib CDK2 IC50 = 0.184 µM; MCF-7 IC50 = 9.76 µM; HepG-2 IC50 = 13.19 µM |
| Quantified Difference | Compound 14: 1.67-fold more potent than Sorafenib on CDK2; MCF-7 cytotoxicity up to 3.05-fold more potent; HepG-2 cytotoxicity up to 6.05-fold more potent |
| Conditions | In vitro CDK2/CyclinA2 enzymatic assay; MCF-7 breast cancer and HepG-2 hepatocellular carcinoma cell lines |
Why This Matters
This head-to-head comparison validates that appropriately substituted pyrrolo[3,2-c]pyrazole scaffolds can achieve or exceed the potency of a clinically approved kinase inhibitor while maintaining selectivity against normal cells, a critical procurement consideration for oncology drug discovery programs.
- [1] Azmy EM, Hagras M, Ewida MA, et al. Development of pyrolo[2,3-c]pyrazole, pyrolo[2,3-d]pyrimidine and their bioisosteres as novel CDK2 inhibitors with potent in vitro apoptotic anti-proliferative activity. Bioorg Chem. 2023;139:106734. View Source
